molecular formula C13H18N2O3S B4425673 N-tert-butyl-3-cyano-4-ethoxybenzenesulfonamide

N-tert-butyl-3-cyano-4-ethoxybenzenesulfonamide

Cat. No.: B4425673
M. Wt: 282.36 g/mol
InChI Key: MPWIDVNQDOXXKS-UHFFFAOYSA-N
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Description

N-tert-butyl-3-cyano-4-ethoxybenzenesulfonamide: is an organic compound with a complex structure that includes a tert-butyl group, a cyano group, an ethoxy group, and a benzenesulfonamide moiety

Properties

IUPAC Name

N-tert-butyl-3-cyano-4-ethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-5-18-12-7-6-11(8-10(12)9-14)19(16,17)15-13(2,3)4/h6-8,15H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWIDVNQDOXXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-3-cyano-4-ethoxybenzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-4-ethoxybenzenesulfonyl chloride with tert-butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-3-cyano-4-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The cyano group can be reduced to an amine, or the ethoxy group can be oxidized to a carboxylic acid.

    Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Reduction of the Cyano Group: Produces N-tert-butyl-3-amino-4-ethoxybenzenesulfonamide.

    Oxidation of the Ethoxy Group: Produces N-tert-butyl-3-cyano-4-carboxybenzenesulfonamide.

Scientific Research Applications

Chemistry: N-tert-butyl-3-cyano-4-ethoxybenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology and Medicine: In biological research, this compound may be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with biological molecules.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-cyano-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The cyano group may also participate in interactions with nucleophilic sites in biological molecules, affecting their function.

Comparison with Similar Compounds

  • N-tert-butyl-3-cyano-4-methoxybenzenesulfonamide
  • N-tert-butyl-3-cyano-4-hydroxybenzenesulfonamide
  • N-tert-butyl-3-cyano-4-methylbenzenesulfonamide

Comparison: N-tert-butyl-3-cyano-4-ethoxybenzenesulfonamide is unique due to the presence of the ethoxy group, which can undergo specific reactions that other similar compounds cannot. This makes it particularly useful in synthetic chemistry where selective reactions are required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-tert-butyl-3-cyano-4-ethoxybenzenesulfonamide
Reactant of Route 2
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N-tert-butyl-3-cyano-4-ethoxybenzenesulfonamide

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